molecular formula C2H3BF3K B7768506 potassium;ethenyl(trifluoro)boranuide

potassium;ethenyl(trifluoro)boranuide

Cat. No.: B7768506
M. Wt: 133.95 g/mol
InChI Key: ZCUMGICZWDOJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium;ethenyl(trifluoro)boranuide is a useful research compound. Its molecular formula is C2H3BF3K and its molecular weight is 133.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality potassium;ethenyl(trifluoro)boranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium;ethenyl(trifluoro)boranuide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;ethenyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMGICZWDOJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

stability of potassium vinyltrifluoroborate in air and moisture

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of Potassium Vinyltrifluoroborate in Air and Moisture

Introduction: Beyond Boronic Acids

For decades, organoboron reagents have been indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, has traditionally relied on boronic acids. However, the inherent instability of many boronic acids—their propensity for dehydration to form cyclic boroxine anhydrides and sensitivity to air and moisture—presents significant challenges in handling, storage, and stoichiometric control.[1]

Potassium organotrifluoroborates, and specifically potassium vinyltrifluoroborate (KVBF₃), have emerged as a superior class of reagents that overcome these limitations.[2][3] These crystalline, free-flowing solids are generally stable to both air and moisture, offering an exceptional shelf-life and ease of handling that simplifies their application in complex synthetic workflows.[4][5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the chemical principles governing the stability of potassium vinyltrifluoroborate, practical protocols for its handling and use, and an authoritative grounding in the scientific literature.

Part 1: The Chemical Basis of Stability

The remarkable stability of potassium vinyltrifluoroborate is not accidental; it is a direct consequence of its unique electronic and structural properties, which stand in stark contrast to its trivalent boronic acid counterpart.

The Protective Power of the Tetracoordinate Boron 'Ate' Complex

The core of KVBF₃'s stability lies in its tetracoordinate boron center. The boron atom is bonded to one carbon (the vinyl group) and three highly electronegative fluorine atoms, forming a negatively charged trifluoroborate anion ([CH₂=CH-BF₃]⁻) that is ionically bonded to a potassium cation (K⁺). This "ate" complex is fundamentally different from a trivalent boronic acid (RB(OH)₂), which possesses a vacant p-orbital on the boron atom.[7]

This vacant orbital in boronic acids makes them Lewis acidic and susceptible to nucleophilic attack and decomposition pathways, most notably dehydration to form boroxines. In contrast, the boron in KVBF₃ has a complete octet, rendering it non-Lewis acidic and significantly less reactive under ambient conditions.[7] This saturated coordination sphere acts as a robust protecting group for the boronic acid, preventing unwanted side reactions and degradation.[7]

Inertness to Atmospheric Oxygen

Potassium vinyltrifluoroborate is considered stable under oxidative conditions encountered during routine handling and storage in air.[7] Unlike some organometallic reagents that are pyrophoric or degrade rapidly upon exposure to oxygen, KVBF₃ can be weighed and handled on an open bench without special precautions.[3] Its stability is such that some sources report no decomposition even after several years of storage.[8]

However, this stability is not absolute. The carbon-boron bond can be intentionally cleaved under specific oxidative conditions. For instance, treatment with strong oxidizing agents like Oxone® (potassium peroxymonosulfate) can efficiently oxidize organotrifluoroborates.[3][9] This controlled reactivity underscores the compound's general robustness; it remains inert to atmospheric oxygen but can be chemically transformed when desired.

The Paradox of Moisture: Stability vs. Controlled Activation

Perhaps the most critical aspect of KVBF₃'s chemistry is its interaction with water. While it is widely cited as being "moisture-stable," this refers primarily to its solid state in the presence of atmospheric humidity.[5][6] In solution, particularly under the conditions of a cross-coupling reaction, water plays a crucial role in its activation.

The trifluoroborate salt is, in effect, a stable precursor that slowly hydrolyzes in protic solvents to release the active trivalent boron species required for the catalytic cycle of the Suzuki-Miyaura reaction.[7] This solvolysis is a controlled, slow-release mechanism that maintains a low concentration of the highly reactive boronic acid in solution, thereby minimizing common side reactions like protodeboronation and homocoupling.[7][10]

The hydrolysis mechanism is complex and sensitive to reaction conditions. It involves the stepwise replacement of fluoride ions with hydroxyl groups. Research has shown that this process can be influenced by pH, solvent, and even physical factors like the shape of the reaction vessel and the stirring rate, leading to what has been described as an "acid-base paradox" where hydrolysis can require acid catalysis even under nominally basic reaction conditions.[10]

G KVBF3 Potassium Vinyltrifluoroborate (KVBF₃) Stable, Crystalline Solid ActiveSpecies Vinylboronic Acid / Vinylboron Difluoride (Active Trivalent Species) KVBF3->ActiveSpecies Slow Hydrolysis (Controlled Release) H2O H₂O (Solvent) H2O->ActiveSpecies Suzuki Suzuki-Miyaura Catalytic Cycle ActiveSpecies->Suzuki Transmetalation

Caption: Controlled hydrolysis pathway of potassium vinyltrifluoroborate for activation.

Part 2: Practical Guidance for Handling and Storage

Correct handling and storage procedures are essential to preserve the integrity and reactivity of potassium vinyltrifluoroborate for long-term use.

Recommended Storage Conditions

Based on safety data sheets and supplier recommendations, the following conditions are advised:

  • Container: Store in a tightly closed, original container.[11]

  • Environment: Keep in a cool, dry, and well-ventilated place.[12][13]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. While generally stable, these can initiate premature or uncontrolled decomposition.[12]

Observed Long-Term Stability

The literature provides strong qualitative evidence for the exceptional stability of potassium vinyltrifluoroborate.

ParameterObservationSource(s)
Physical State Crystalline, free-flowing solid[8][12]
Air Stability Indefinitely stable in air[3][5]
Moisture Stability Stable to atmospheric moisture[4][6][7]
Shelf-Life Showed no decomposition after several years[8]

This remarkable stability reduces the need for specialized handling equipment like glove boxes for routine weighing and preparation of reaction mixtures, representing a significant practical advantage for research labs.

Part 3: Experimental Protocols

The following protocols provide methodologies for assessing the reagent's quality and for its most common application, where its stability is leveraged for synthetic advantage.

Protocol 1: Qualitative Assessment of Reagent Integrity

This protocol provides a simple, self-validating check for researchers to confirm the quality of a KVBF₃ sample before use.

Objective: To visually and physically assess the stability of a potassium vinyltrifluoroborate sample.

Methodology:

  • Visual Inspection: Place a small sample (~10-20 mg) on a watch glass. The material should be a white to off-white, crystalline, free-flowing solid.[12] Clumping, discoloration (e.g., yellowing or browning), or a pasty consistency may indicate decomposition or contamination.

  • Ambient Exposure Test: Leave the sample on the watch glass exposed to the ambient laboratory atmosphere for 1-2 hours. There should be no significant change in its physical appearance or texture. It should not become deliquescent (absorb moisture and dissolve).

  • Solubility Check: Test the solubility of a small sample in a polar organic solvent such as acetone or THF. It should dissolve to give a clear, colorless solution. The presence of insoluble matter may suggest the formation of inorganic byproducts (e.g., KF) from decomposition.

  • Confirmation: If the sample passes these checks, it is deemed stable and suitable for use in synthesis. If it fails, the integrity of the bulk reagent batch should be questioned.

Protocol 2: Standard Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of KVBF₃ in its primary application, demonstrating how its stability in storage is converted to controlled reactivity in solution. The causality for key reagents is explained.

Objective: To perform a palladium-catalyzed vinylation of an aryl halide using potassium vinyltrifluoroborate.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation Flask Charge Schlenk Flask: - Aryl Halide - KVBF₃ - Base (Cs₂CO₃) - Pd Catalyst & Ligand Inert Evacuate & Backfill with Inert Gas (3x) Flask->Inert Solvent Add Degassed THF/H₂O Solvent Inert->Solvent Heat Heat to 80 °C with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Dilute with EtOAc & Water Cool->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Purify Combine Organics, Dry, Concentrate, & Purify Extract->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology: [14][15]

  • Flask Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

    • Causality: Cesium carbonate is a crucial base. It facilitates the hydrolysis of the trifluoroborate and is essential for the transmetalation step in the catalytic cycle.[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂, 2 mol%) and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to remove all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and water (typically 9:1 v/v) via syringe.

    • Causality: The water in the solvent system is essential for the in-situ hydrolysis of the potassium vinyltrifluoroborate to the active boronic acid species.[7][10]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Conclusion

Potassium vinyltrifluoroborate stands as an exemplary modern reagent, engineered for stability and efficiency. Its solid-state robustness to air and ambient moisture simplifies storage and handling, removing many of the barriers associated with traditional boronic acids.[2][3] The genius of its design lies in the conversion of this stability into controlled reactivity through in-situ hydrolysis, a process that is fundamental to its successful application in high-yield synthetic transformations like the Suzuki-Miyaura cross-coupling. For researchers in drug discovery and materials science, a thorough understanding of this stability-reactivity paradigm is key to fully exploiting the synthetic power of potassium vinyltrifluoroborate.

References

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 72(19), 7095-7103. [Link]

  • Salomon, R. J., & Smith, M. R. (2010). Oxidation of Organotrifluoroborates via Oxone®. Organic Letters, 12(24), 5780–5783. [Link]

  • Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved February 25, 2026, from [Link]

  • Arnold, D. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium organotrifluoroborates: new perspectives in organic synthesis. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Retrieved February 25, 2026, from [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

  • MilliporeSigma. (n.d.). Potassium vinyltrifluoroborate 95 | 13682-77-4. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 90, 153-163. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

Sources

Technical Guide: Solubility & Handling of Potassium Vinyltrifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Potassium vinyltrifluoroborate (CAS: 13682-77-4) represents a critical "hybrid" reagent in modern drug discovery. Structurally, it is an inorganic salt; functionally, it is a source of organic vinyl groups for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

This dual nature creates a solubility paradox :

  • Storage Stability: Its ionic lattice provides exceptional stability against air and moisture compared to vinylboronic acids (which polymerize or dehydrate rapidly).[1]

  • Reaction Challenge: The salt lattice renders it insoluble in many traditional anhydrous organic solvents (DCM, Toluene, Hexanes), requiring specific biphasic or polar-protic solvent systems to liberate the reactive species.

This guide details the solubility parameters required to effectively employ this reagent, moving beyond simple "dissolves/doesn't dissolve" binary data to operational protocols for synthesis and purification.

Physicochemical Profile & Solvent Compatibility Matrix

The solubility of potassium vinyltrifluoroborate is dictated by its high lattice energy. Unlike boronic esters (e.g., pinacol esters), which dissolve in non-polar organics, Vinyl-BF3K requires high dielectric constant solvents to dissociate the potassium cation.

Quantitative & Qualitative Solubility Data
Solvent ClassSpecific SolventSolubility RatingOperational Relevance
Polar Aprotic DMSO High (>25 mg/mL)Ideal for screening; Warning: Potential exotherm (see Safety).
Polar Aprotic DMF High Excellent for homogenous reactions; difficult to remove post-reaction.
Polar Aprotic Acetone High (Hot) / Mod (Cold) Critical for Purification. High solubility at reflux allows filtration of insoluble impurities.
Polar Protic Methanol (MeOH) High (>25 mg/mL)Good for synthesis of the reagent; can compete with substrates in some couplings.
Polar Protic Water Moderate Soluble, but often used as a co-solvent (e.g., 10-20% v/v) to promote hydrolysis.
Ethers THF Low / Sparingly Poor solubility alone. Highly effective when mixed with H2O (9:1 ratio).
Ethers Diethyl Ether Insoluble Critical for Precipitation. Used as an anti-solvent to crash out pure product.
Chlorinated DCM / Chloroform Insoluble Useful for washing away organic impurities while the salt remains solid.
Hydrocarbons Toluene / Hexane Insoluble Incompatible as single solvents. Toluene/H2O biphasic systems are viable.

Technical Insight: The "operational solubility" in THF is negligible. However, the THF:H2O (9:1 to 4:1) system is the industry standard for Suzuki couplings. The water component dissolves the salt interface, allowing the "Slow Release" mechanism to function (see Section 4).

Critical Experimental Protocols

Protocol A: Purification via Recrystallization (Acetone/Ether Method)

Objective: Remove inorganic salts (KF, KHF2) and organic impurities from crude Vinyl-BF3K.

  • Dissolution: Place crude potassium vinyltrifluoroborate in a flask. Add Acetone (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to mild reflux (approx. 50-55°C) with stirring for 15 minutes. The Vinyl-BF3K will dissolve; inorganic fluoride salts (KF) will generally remain suspended.

  • Filtration: While hot, filter the solution through a sintered glass funnel or Celite pad to remove insoluble inorganic contaminants.

  • Concentration: Concentrate the filtrate by rotary evaporation to approximately 20% of its original volume.

  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the concentrated acetone solution while stirring. A white crystalline precipitate will form.

  • Collection: Filter the white solid, wash with cold ether, and dry under vacuum.

Protocol B: Standard Cross-Coupling Setup

Objective: Optimal solvent system for Suzuki-Miyaura coupling.

  • Solvent Prep: Prepare a degassed mixture of THF:H2O (3:1) .

  • Loading: Charge flask with Aryl Halide (1.0 equiv), Potassium Vinyltrifluoroborate (1.1 equiv), and Base (Cs2CO3 or K2CO3, 3.0 equiv).

  • Catalyst: Add Pd catalyst (e.g., PdCl2(dppf)[2][3]·DCM).

  • Reaction: Heat to 80°C. The biphasic nature ensures a steady concentration of active boronic acid without rapid protodeboronation.

Mechanistic Visualization: The "Slow Release" Pathway

The solubility of Vinyl-BF3K in the aqueous phase of a reaction mixture is not just for dissolution; it controls the reaction kinetics. The trifluoroborate must hydrolyze to the boronic acid to undergo transmetallation. This equilibrium prevents the accumulation of unstable boronic acid, reducing side reactions (polymerization).

SlowReleaseMechanism cluster_solvent Solvent System: THF/H2O BF3K Vinyl-BF3K (Inorganic Salt) Solubilization Phase Transfer (H2O/THF Interface) BF3K->Solubilization Dissolves in Aqueous Phase Hydrolysis Hydrolysis Equilibrium (- 3F- / + 3OH-) Solubilization->Hydrolysis Slow Step BoronicAcid Vinyl Boronic Acid (Active Species) Hydrolysis->BoronicAcid Equilibrium PdCycle Pd(II) Transmetallation (Cross-Coupling) BoronicAcid->PdCycle Fast Reaction

Figure 1: The "Slow Release" mechanism facilitated by biphasic solvent systems (THF/H2O).

Workflow Visualization: Purification Logic

PurificationFlow Crude Crude Vinyl-BF3K (Contains KF, Organics) Acetone Add Hot Acetone Crude->Acetone Filter Hot Filtration Acetone->Filter Residue Solid Residue (Inorganic Salts KF/KHF2) Filter->Residue Discard Filtrate Filtrate (Vinyl-BF3K in Acetone) Filter->Filtrate Keep Ether Add Diethyl Ether (Anti-Solvent) Filtrate->Ether Pure Pure Vinyl-BF3K (Precipitate) Ether->Pure Crystallization

Figure 2: Solubility-based purification workflow utilizing the Acetone/Ether polarity switch.

Safety & Stability Note (E-E-A-T)

While Vinyl-BF3K is generally stable, solvent choice impacts safety :

  • DMSO Warning: Reaction calorimetry studies have shown that Suzuki couplings in DMSO/H2O can exhibit significant exotherms, potentially exceeding the decomposition temperature of DMSO.

  • Recommendation: For scale-up, prefer THF/H2O or i-PrOH/H2O systems which allow for better thermal management and lower boiling points for evaporative cooling.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[4] Journal of Organic Chemistry.[4]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5]

  • Chen, X., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

  • Sigma-Aldrich. Potassium Vinyltrifluoroborate Product Sheet & Safety Data.[6]

  • Frontier Specialty Chemicals. Technical Data: Potassium Vinyltrifluoroborate.[1][4][5][7][8][9][10]

Sources

Strategic Utilization of Potassium Organotrifluoroborates: Stability, Reactivity, and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026


) in Complex Synthesis

Executive Summary

Potassium organotrifluoroborates (


) have evolved from niche curiosities to essential reagents in the drug discovery pharmacopeia. Unlike their boronic acid precursors, which suffer from variable stoichiometry (due to anhydride trimerization) and oxidative instability, trifluoroborates are air-stable, crystalline, and monomeric solids.[1]

However, their utility relies on a counter-intuitive kinetic phenomenon: they are chemically inert until activated. In palladium-catalyzed cross-coupling, they act as a "slow-release" reservoir of the active boronic acid. In photoredox catalysis, they serve as low-potential precursors to carbon-centered radicals. This guide details the mechanistic underpinnings and practical protocols required to harness these reagents effectively.

Structural Advantages and Property Comparison

The primary operational advantage of organotrifluoroborates is their defined stoichiometry. Boronic acids spontaneously dehydrate to form boroxines (trimers), making precise molar equivalents difficult to calculate. Trifluoroborates eliminate this variable.

Table 1: Comparative Properties of Organoboron Reagents
FeatureBoronic Acids (

)
Pinacol Esters (

)
Organotrifluoroborates (

)
Physical State Often waxy/hygroscopicOils or solidsCrystalline solids
Stoichiometry Variable (Boroxine formation)Defined (Monomeric)Defined (Monomeric)
Air/Moisture Stability Low to ModerateHighExcellent (Indefinite shelf life)
Atom Economy HighLow (Loss of pinacol)Moderate (Loss of KF)
Purification Crystallization difficultChromatography (silica)Crystallization (Acetone/Et2O)
Reactivity Mode Direct TransmetallationHydrolysis

Transmetallation
Hydrolysis

Transmetallation
(Suzuki) or SET Oxidation (Photoredox)

Mechanistic Underpinnings

Understanding the mechanism is critical for troubleshooting failed reactions.


 salts do not transmetallate directly to Palladium.
The "Slow-Release" Mechanism (Suzuki-Miyaura)

In standard cross-coupling, the


 bond is robust. The reagent must first undergo hydrolysis to the boronic acid (

).[2][3][4] This creates a low, steady-state concentration of the active species, which suppresses side reactions like protodeboronation and oxidative homocoupling.[2]

Key Insight (The Acid-Base Paradox): While Suzuki coupling is basic, the hydrolysis of


 is often equilibrium-limited by the release of fluoride. The presence of glass (active silica) or specific bases can act as fluoride scavengers (

), driving the equilibrium forward [1].
Single-Electron Transfer (Photoredox)

In photoredox/Nickel dual catalysis, the mechanism is distinct. The


 undergoes single-electron oxidation by an excited-state photocatalyst (e.g., 

), generating a radical (

) via homolytic cleavage of the C-B bond. This allows for the coupling of

centers, a historically difficult transformation [2].
Visualization of Pathways

G RBF3 R-BF3K (Stable Reservoir) RBOH R-B(OH)2 (Active Species) RBF3->RBOH Slow Release Radical R• (Carbon Radical) RBF3->Radical -e- / -BF3 RBOH->RBF3 Equilibrium Product_Suzuki Biaryl Product (Suzuki) RBOH->Product_Suzuki Pd Cat / Base Product_Photo Alkyl-Aryl Product (Photoredox) Radical->Product_Photo Ni Cat / Ar-Br Process_Hydrolysis Hydrolysis (-KF, +H2O) Process_Transmet Pd(II) Cycle Transmetallation Process_SET SET Oxidation (Ir* / Blue Light) Process_Ni Ni(0/II) Cycle Radical Capture

Figure 1: Bifurcated reactivity of organotrifluoroborates. The green path represents thermal cross-coupling (hydrolysis-dependent), while the red path represents photoredox activation (oxidative fragmentation).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Aryltrifluoroborates

Best for: Creating Biaryl systems with high functional group tolerance.

The System:


 / RuPhos / 

in Toluene/

.
  • Stoichiometry:

    • Aryl Bromide (1.0 equiv)[5]

    • Potassium Aryltrifluoroborate (1.05 equiv)

    • 
       (1-2 mol%)
      
    • RuPhos (2-4 mol%) — Ligand choice is critical for stability.

    • 
       (3.0 equiv)
      
  • Solvent System: Toluene : Water (3:1 ratio).

    • Critical Note: Water is mandatory . Without water, hydrolysis to the active boronic acid cannot occur, and the reaction will stall.

  • Procedure:

    • Charge solid reagents into a reaction vial equipped with a stir bar.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add degassed Toluene/Water mixture via syringe.

    • Heat to 80–100 °C for 2–12 hours.

    • Monitoring: Monitor consumption of the Aryl Bromide by HPLC/UPLC. The trifluoroborate spot may remain visible on TLC as it is in excess/equilibrium.

Protocol B: Photoredox/Nickel Dual Catalysis ( Coupling)

Best for: Appending alkyl groups to aryl rings (Late-stage functionalization).

The System:


 / 

/ dtbbpy.
  • Stoichiometry:

    • Aryl Bromide (1.0 equiv)[5]

    • Potassium Alkyltrifluoroborate (1.5 equiv) — Primary or Secondary alkyl.

    • Photocatalyst (2 mol%)

    • 
       (5 mol%)
      
    • dtbbpy ligand (5 mol%)[5]

    • 
       (3.0 equiv)
      
  • Setup:

    • Solvent: Anhydrous DMF or DMSO (0.1 M).

    • Light Source: Blue LED (450-470 nm).

  • Procedure:

    • Combine all solids in a vial.

    • Add solvent and sparge with Nitrogen for 10 minutes (Oxygen quenches the excited photocatalyst).

    • Seal with a septum and irradiate with Blue LEDs. A fan is recommended to keep the reaction near ambient temperature (approx. 30-40 °C).

    • Reaction time: 24–48 hours.

Troubleshooting & Optimization (Self-Validating Systems)

When reactions fail, use this logic tree to diagnose the failure mode based on the specific properties of


.
Issue 1: No Conversion (Suzuki)
  • Diagnosis: The "Slow Release" is too slow. The reagent is not hydrolyzing.

  • Validation: Check the solubility.

    
     salts are insoluble in pure toluene or THF.
    
  • Fix:

    • Increase water content (up to 1:1 ratio).

    • Switch to a solvent with higher dielectric constant (e.g.,

      
      -Butanol or Dioxane).
      
    • Glass Effect: If running in plastic vials, switch to borosilicate glass. The glass surface helps scavenge fluoride, driving hydrolysis [1].

Issue 2: Protodeboronation (Suzuki)
  • Diagnosis: Hydrolysis is too fast. The concentration of free boronic acid (

    
    ) is too high, and it decomposes before transmetallation.
    
  • Fix:

    • Decrease water content.

    • Lower the temperature.

    • Switch from

      
       to a weaker base like 
      
      
      
      .
Issue 3: Low Yield in Photoredox
  • Diagnosis: Inefficient radical generation or catalyst poisoning.

  • Fix:

    • Degassing: Ensure rigorous exclusion of Oxygen (O2 quenches the Ir* state).

    • Solubility: Organotrifluoroborates must be dissolved to undergo SET. Ensure DMF/DMSO is used, not non-polar solvents.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2][3][4][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2][3][4] [Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[7] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433–436. [Link]

  • Molander, G. A., & Ellis, N. (2007).[8][9] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[8][9][10][11] Accounts of Chemical Research, 40(4), 275–286.[9] [Link]

Sources

An In-Depth Technical Guide to Potassium Vinyltrifluoroborate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of potassium vinyltrifluoroborate (KVBF₃), a versatile and increasingly vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, synthesis, and extensive applications of KVBF₃, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content herein is structured to offer not only procedural knowledge but also a deeper understanding of the underlying chemical principles that govern its reactivity and utility.

Introduction: The Rise of Organotrifluoroborates

The pursuit of robust, efficient, and selective carbon-carbon bond-forming methodologies is a central theme in organic chemistry, particularly within the pharmaceutical and agrochemical industries. While traditional organoboron reagents like boronic acids and their esters have been instrumental, they often suffer from limitations such as instability towards air and moisture, and a propensity for protodeboronation.[1] Potassium organotrifluoroborates have emerged as a superior class of reagents that address many of these shortcomings.[2][3] Among these, potassium vinyltrifluoroborate stands out for its exceptional stability, ease of handling, and broad applicability as a vinylating agent.[1][4][5][6] This guide will delve into the specifics of this valuable compound.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in any synthetic protocol.

Molecular Identity and Physical Properties

Potassium vinyltrifluoroborate is a white to off-white crystalline solid that is notably stable under ambient conditions.[7] This air and moisture stability is a significant advantage over many other organometallic reagents, simplifying storage and handling procedures.[1]

PropertyValueSource(s)
Molecular Formula C₂H₃BF₃K[3][7][8][9][10]
Molecular Weight 133.95 g/mol [1][2][7][8][10]
CAS Number 13682-77-4[7][8]
Appearance White to pale cream powder or crystalline powder[5][7]
Melting Point 230°C (decomposes)[4]
Solubility Slightly soluble in THF and water; soluble in polar organic solvents.[4][7]
Stability and Handling

The enhanced stability of potassium vinyltrifluoroborate is attributed to the formation of a tetracoordinate boron "ate" complex, which is less susceptible to oxidation and hydrolysis compared to its tricoordinate boronic acid counterpart.[3] However, it is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to ensure its long-term integrity.[4][11] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[10][12]

Synthesis of Potassium Vinyltrifluoroborate

The accessibility of potassium vinyltrifluoroborate is a key factor in its widespread adoption. Several efficient synthetic routes have been developed, often starting from readily available precursors.

A common and scalable method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a trialkyl borate (e.g., trimethyl borate). The resulting boronate ester is not isolated but is directly treated in situ with an aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the desired potassium vinyltrifluoroborate.[9][13] This one-pot procedure is highly efficient and avoids the isolation of potentially unstable intermediates.[13]

An alternative approach involves the fluoridation of vinyl boronic acid pinacol ester with potassium bifluoride.[14]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthetic Steps cluster_product Final Product vinyl_grignard Vinylmagnesium Bromide boronation Boronation vinyl_grignard->boronation trimethyl_borate Trimethyl Borate trimethyl_borate->boronation khf2 Potassium Hydrogen Fluoride (KHF₂) fluorination Fluorination khf2->fluorination boronation->fluorination In situ kvbf3 Potassium Vinyltrifluoroborate fluorination->kvbf3 Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex transmetalation Transmetalation vinyl_pd_complex Ar-Pd(II)-Vinyl(L₂) transmetalation->vinyl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-CH=CH₂ reductive_elimination->product aryl_pd_complex->transmetalation vinyl_pd_complex->reductive_elimination aryl_halide Ar-X aryl_halide->oxidative_addition kvbf3 CH₂=CHBF₃K kvbf3->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The vinyl moiety is a valuable functional group in medicinal chemistry, serving as a precursor for a variety of transformations or as a key structural element in biologically active molecules. [15]The ability to efficiently introduce this group onto aromatic and heteroaromatic scaffolds using potassium vinyltrifluoroborate has made it a valuable tool in the synthesis of pharmaceuticals and agrochemicals. [7][16]For instance, it has been used in the synthesis of (+)-Varitriol, an antitumor natural product. [7] Beyond drug discovery, potassium vinyltrifluoroborate is also employed in materials science for the synthesis of polymers and photonic crystals. [4][6]

Experimental Protocols

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using potassium vinyltrifluoroborate. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Procedure for Palladium-Catalyzed Vinylation of an Aryl Halide
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.2-1.5 mmol), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: Add the palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., PPh₃, 2-10 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of THF and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated product. [15] Note: Significant exotherms have been observed in some Suzuki-Miyaura cross-couplings involving potassium vinyltrifluoroborate, particularly in aqueous solvent systems. [17]Careful monitoring and control of the reaction temperature are crucial, especially during scale-up.

Conclusion

Potassium vinyltrifluoroborate has firmly established itself as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its remarkable stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. [1]For researchers and professionals in drug development and materials science, a comprehensive understanding of its properties and applications is essential for the design and execution of efficient and innovative synthetic strategies.

References

  • Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
  • ChemInform. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(20).
  • Google Patents.
  • Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325.
  • Beilstein Journals. Experimental procedure to prepare potassium vinyltrifluoroborate salts. [Link]

  • Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • federal-mogul.com. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Sci-Hub. Suzuki—Miyaura Cross‐Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.

Sources

Methodological & Application

Application Note: Scalable Synthesis of Functionalized Styrenes via Potassium Vinyltrifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The introduction of a vinyl group onto an aromatic core (styrene synthesis) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores via olefin metathesis, hydroboration, or asymmetric dihydroxylation.

Historically, this transformation was plagued by the instability of vinylboronic acid , which rapidly polymerizes and dehydrates under ambient conditions, leading to erratic stoichiometry and poor reproducibility. Vinyl boronate esters (e.g., pinacol esters) offer stability but suffer from poor atom economy and difficult purification.

Potassium vinyltrifluoroborate (


)  represents the superior alternative. It is an air-stable, crystalline solid that releases the active vinylboronic species in a controlled, slow-release manner in situ. This guide details the robust protocol for coupling this reagent with aryl halides, emphasizing the critical role of hydrolytic equilibrium in reaction success.

Mechanistic Principles: The "Slow-Release" Strategy

To successfully execute this protocol, one must understand that the trifluoroborate salt itself is not the active transmetallating species. It is a "reservoir."

  • Hydrolysis: Under basic, aqueous conditions, the trifluoroborate undergoes stepwise hydrolysis to form the vinylboronic acid/hydroxyborate species.

  • Equilibrium Control: Because the concentration of free vinylboronic acid is kept low (governed by the hydrolysis equilibrium), the rate of cross-coupling (with Pd) exceeds the rate of vinyl polymerization.

  • Transmetallation: The hydrolyzed species enters the catalytic cycle, transmetallating with the Aryl-Pd-X complex.

Visualization: Catalytic Cycle & Hydrolytic Equilibrium

MolanderCycle Start Potassium Vinyltrifluoroborate (Stable Reservoir) Hydrolysis Hydrolysis (Rate Limiting Step) Start->Hydrolysis H2O / Base ActiveSpecies Vinylboronic Acid (Active Species) Hydrolysis->ActiveSpecies TransMet Transmetallation ActiveSpecies->TransMet Enters Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar PdII_Ar->TransMet PdII_Vinyl Ar-Pd(II)-Vinyl TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product Functionalized Styrene RedElim->Product

Figure 1: The mechanistic pathway highlighting the critical hydrolysis step that prevents polymerization of the vinyl source.

Standard Operating Procedure (SOP)

This protocol is optimized for Aryl Bromides and Aryl Triflates . Aryl chlorides may require specialized ligands (e.g., XPhos or SPhos), though activated chlorides often work under these standard conditions.

Reagent Table[1]
ComponentEquiv.RoleCritical Note
Aryl Halide 1.0SubstratePurity >97% essential.
K-Vinyltrifluoroborate 1.05 - 1.2Vinyl SourceMW: 133.95 g/mol . Hygroscopic; weigh quickly.
PdCl₂(dppf)[1][2][3]·CH₂Cl₂ 0.02 (2 mol%)CatalystRobust; resistant to air oxidation compared to Pd(PPh₃)₄.
Cs₂CO₃ 3.0BaseEssential for hydrolysis and HF scavenging.
THF / H₂O 9:1 (v/v)SolventWater is mandatory for the reaction mechanism.
Step-by-Step Protocol

Step 1: Reaction Setup

  • Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol), Potassium Vinyltrifluoroborate (140 mg, 1.05 mmol), and Cs₂CO₃ (978 mg, 3.0 mmol).

  • Add the catalyst PdCl₂(dppf)[1]·CH₂Cl₂ (16 mg, 0.02 mmol).

    • Note: While PdCl₂ + PPh₃ is a cost-effective alternative cited in early literature [1], the dppf complex provides superior reproducibility for complex substrates.

  • Seal the vial with a septum.

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

Step 2: Solvent Addition & Reaction

  • Add THF (4.5 mL) and Degassed Water (0.5 mL) via syringe.

    • Crucial: The solvent ratio (9:[1]1) is optimized to balance solubility of the organic halide and the inorganic salt/base.

  • Place the vial in a pre-heated oil block at 85°C (reflux conditions).

  • Stir vigorously for 4–24 hours . Monitor via LCMS or TLC.

    • Checkpoint: The reaction mixture usually turns black (precipitation of Pd) upon completion.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Water (10 mL) and Ethyl Acetate (10 mL).

  • Separate layers.[3] Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Stabilization (Optional but Recommended): Add a small amount of BHT (butylated hydroxytoluene) if the specific styrene product is known to be unstable to oxidation/polymerization during concentration.

  • Concentrate in vacuo and purify via silica gel flash chromatography.

Experimental Workflow Visualization

Workflow Setup 1. Charge Solids (Ar-Br, BF3K salt, Base, Pd) Inert 2. Inert Atmosphere (Vac/Ar Cycle x3) Setup->Inert Solvent 3. Add Solvent (THF/H2O 9:1) Inert->Solvent Heat 4. Reflux (85°C, 4-24h) Solvent->Heat Quench 5. Workup (EtOAc/H2O) Heat->Quench Purify 6. Isolation (Silica Column) Quench->Purify

Figure 2: Linear workflow for the synthesis of styrenes from aryl halides.

Scope, Limitations, and Troubleshooting

Substrate Scope
  • Electron-Deficient Aryl Halides (e.g., 4-CN, 4-NO₂): React rapidly (often <4 hours). High yields (>90%).

  • Electron-Rich Aryl Halides (e.g., 4-OMe): React slower; may require 24 hours.

  • Steric Hindrance: Ortho-substituents are generally tolerated, though yields may drop for di-ortho substituted systems.

  • Heterocycles: Pyridines, quinolines, and thiophenes are compatible. For basic heterocycles, ensure the catalyst loading is sufficient as they can coordinate Pd.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Conversion Lack of HydrolysisEnsure water was added. Check if base (

) is dry/active.
Low Yield / Black Tar PolymerizationThe product styrene is polymerizing.[1] Add radical inhibitor (BHT) during workup.
Protodeboronation pH too high/lowThe vinyl group is stable, but if using aryl trifluoroborates, this is an issue. For vinyl, this is rare.
Homocoupling (Biaryl) Oxidative CouplingOxygen leak in the system. Improve degassing/inert atmosphere technique.

References

  • Molander, G. A., & Rivero, M. R. (2002).[1] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(1), 107–109.[1] [Link] (The foundational paper establishing the utility of alkenyltrifluoroborates.)

  • Molander, G. A., & Brown, A. R. (2006).[4][5][6] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[4][5][6][7] The Journal of Organic Chemistry, 71(26), 9681–9686.[6] [Link] (The definitive optimization paper specifically for vinyl transfer, establishing the PdCl2/PPh3 and dppf protocols.)

  • Darses, S., & Genêt, J. P. (2008).[8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[8] [Link] (Comprehensive review on the mechanism and scope of Molander salts.)

Sources

Troubleshooting & Optimization

minimizing homocoupling byproducts in vinylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Minimizing Homocoupling in Pd-Catalyzed Vinylation Ticket ID: VNL-404-HC Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, identify which type of homocoupling is destroying your yield. In vinylation reactions (Suzuki-Miyaura, Stille, Hiyama), "homocoupling" refers to two distinct side-reactions with different mechanistic origins.

Symptom (LCMS/NMR)DiagnosisRoot CauseImmediate Action
Vinyl-Vinyl Dimer (e.g., 1,3-butadiene derivative)Oxidative Homocoupling High concentration of active vinyl species + Oxygen presence.1. Degas solvents thoroughly.2. Switch to "Slow Release" protocol.3. Lower catalyst loading.
Aryl-Aryl Dimer (Biaryl formation)Reductive Homocoupling Stall in transmetallation; Pd(II) reduces Ar-X instead of cross-coupling.1. Increase vinyl source equivalents.2. Change ligand to facilitate transmetallation.3. Check vinyl source stability (is it polymerizing?).
Dehalogenated Arene (Ar-H)Hydrodehalogenation Hydride source present (often from alcohol solvents or

-hydride elimination).
1. Switch to aprotic solvents (DMF, Toluene).2. Avoid primary/secondary alcohol solvents.

Mechanistic Topology

To fix the problem, you must visualize the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycles.

Key Insight: Oxidative homocoupling of vinyl boronates is often "Glaser-like," mediated by oxygen and Pd(II). Reductive homocoupling of the aryl halide occurs when the vinyl nucleophile fails to transmetallate fast enough, leaving the Ar-Pd-X species vulnerable to disproportionation.

VinylationPathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Vinyl-B(OR)2 Fail_Red Disproportionation / Reduction OxAdd->Fail_Red Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Vinyl RedElim->Start Regen Pd(0) Product Product: Ar-Vinyl RedElim->Product Prod_Red Byproduct: Ar-Ar (Reductive Homocoupling) Fail_Red->Prod_Red VinylSource Vinyl Boronate (Excess) Oxidative Oxidation (O2 mediated) VinylSource->Oxidative + O2 / Pd(II) Prod_Ox Byproduct: Vinyl-Vinyl (Oxidative Homocoupling) Oxidative->Prod_Ox

Figure 1: Mechanistic competition in Pd-catalyzed vinylation. Green pathways represent the desired cycle; red pathways indicate homocoupling failure modes.

Validated Protocols

Do not rely on standard "quick" Suzuki conditions for vinylation. Vinyl boronic acids are notoriously unstable and prone to polymerization and oxidative dimerization. Use one of the following high-fidelity protocols.

Protocol A: The MIDA Boronate Slow-Release System

Best For: Unstable vinyl groups, complex substrates, and minimizing oxidative homocoupling.[1] Mechanism: MIDA (N-methyliminodiacetic acid) boronates are resistant to transmetallation. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid in situ. This keeps the instantaneous concentration of the active vinyl species low, statistically preventing vinyl-vinyl dimerization.

Step-by-Step Workflow:

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Vinyl MIDA Boronate (1.2 – 1.5 equiv)

    • Base:

      
       (7.5 equiv) — Critical: High base load drives the slow hydrolysis.
      
    • Catalyst: Pd(OAc)

      
       (2-5 mol%) + SPhos (4-10 mol%) (or Pd-SPhos G2/G3).
      
  • Solvent System: THF:Water (10:1) or Dioxane:Water (5:1).

  • Procedure:

    • Charge solids into a vial.

    • Add degassed solvent mixture.[2]

    • Seal and heat to 60°C .

    • Note: Do not judge reaction progress by the disappearance of the MIDA spot on TLC; judge by the appearance of product. The MIDA boronate is a reservoir.

Protocol B: Potassium Vinyltrifluoroborates (Molander Conditions)

Best For: Scale-up, air stability, and robust handling. Mechanism: The trifluoroborate salt (


) is air-stable and does not homocouple in the solid state. It hydrolyzes to the active species only in the presence of specific bases/solvents.

Step-by-Step Workflow:

  • Stoichiometry:

    • Aryl Halide (1.0 equiv)

    • Potassium Vinyltrifluoroborate (1.05 – 1.1 equiv)

    • Base:

      
       (3.0 equiv) or 
      
      
      
      (3.0 equiv).
    • Catalyst: PdCl

      
      (dppf) 
      
      
      
      CH
      
      
      Cl
      
      
      (2-5 mol%).
  • Solvent System: THF:H

    
    O (3:1) or 
    
    
    
    PrOH:H
    
    
    O (3:1).
  • Procedure:

    • Degas solvents by sparging with Argon for 15 mins (Essential to prevent oxidative homocoupling of the released species).

    • Heat to 80°C (reflux) for 2–4 hours.

Data Comparison: Yield vs. Vinyl Source
Vinyl SourceStabilityHomocoupling RiskTypical Yield (Ar-Cl)
Vinyl Boronic Acid Low (Polymerizes)High (Oxidative)30-50%
Vinyl Pinacol Boronate ModerateModerate60-75%
Vinyl MIDA Boronate High (Solid, Stable)Very Low (Controlled Release)85-95%
Vinyl-

High (Solid, Stable)Low80-92%

Advanced Troubleshooting (FAQs)

Q: I am using the MIDA protocol, but the reaction is extremely slow (>24h). A: The hydrolysis of the MIDA ester is base-dependent. Ensure you are using


  (tribasic potassium phosphate) and not a weaker base like bicarbonate. Also, ensure the water content is accurate (10:1 or 5:1 ratio). If the system is too dry, the MIDA group will not hydrolyze, and no active vinyl species will be released.

Q: I see "palladium black" precipitating early, followed by reductive homocoupling of my aryl halide. A: This indicates catalyst death. The vinyl species acts as a ligand to stabilize Pd. If the vinyl concentration is too low (or it decomposes), the Pd crashes out.

  • Fix: Add a stabilizing ligand like triphenylphosphine or SPhos explicitly, even if using a pre-catalyst. Alternatively, switch to the Molander protocol (Protocol B), which uses dppf (a robust bidentate ligand) that prevents catalyst decomposition.

Q: Can I use oxidative vinylation (Heck Reaction) to avoid boron reagents entirely? A: Yes, but be warned: The Heck reaction with ethylene or acrylates often suffers from regioselectivity issues (branched vs. linear) and requires higher temperatures. Boronic acid cross-coupling (Suzuki) is generally preferred for strictly defined regiochemistry, specifically when installing a vinyl group at a crowded position.

Q: Why is Oxygen such a problem? I thought Suzuki was "robust." A: While Suzuki couplings are generally robust, vinyl boron species are uniquely susceptible to copper- or palladium-catalyzed oxidative dimerization (the "Glaser-like" pathway) in the presence of


. Even trace oxygen can consume 20-30% of your vinyl source before it ever sees the aryl halide. Argon sparging is mandatory, not optional. 

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][3][4][5] Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Molander, G. A., & Brown, A. R. (2006).[6][7] The Journal of Organic Chemistry. [Link][8]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Qiu, X., et al. (2010). The Journal of Organic Chemistry. [Link][8]

  • Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017).[9][10] Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

A Comparative Guide to Vinyl Nucleophiles: Potassium Vinyltrifluoroborate vs. Vinyl Stannanes in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are indispensable tools for this purpose. This guide provides an in-depth, objective comparison between two prevalent vinylating reagents: potassium vinyltrifluoroborate, utilized in Suzuki-Miyaura coupling, and vinyl stannanes, the cornerstone of the Stille coupling. While both reagents effectively introduce vinyl moieties, they differ profoundly in their toxicological profiles, stability, handling characteristics, atom economy, and purification requirements. This analysis, supported by experimental data and established protocols, is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their synthetic strategies, prioritizing safety, efficiency, and practicality.

Introduction: The Strategic Importance of Vinyl Group Installation

The vinyl group is a critical building block in organic synthesis. Its presence in a molecule offers a versatile handle for a multitude of subsequent transformations, including polymerizations, Heck reactions, and olefin metathesis[1]. Historically, the Stille reaction, which couples organostannanes with organic electrophiles, has been a robust and widely adopted method for vinylation due to its high functional group tolerance and reliability under mild conditions[2][3][4]. However, the intrinsic toxicity of organotin compounds has driven the scientific community to seek safer and more environmentally benign alternatives[5][6].

This search has led to the prominence of the Suzuki-Miyaura reaction, which utilizes organoboron reagents. Among these, potassium organotrifluoroborates have emerged as exceptionally advantageous coupling partners[7][8]. Potassium vinyltrifluoroborate (KVBF₃), in particular, offers a compelling alternative to vinyl stannanes, addressing many of the Stille reaction's inherent drawbacks without compromising synthetic utility[1][9][10].

Head-to-Head Comparison: Vinyltrifluoroborates vs. Vinyl Stannanes

The choice between these two classes of reagents extends beyond mere reactivity; it encompasses the entire workflow from reagent handling and reaction setup to product purification and waste disposal.

Toxicity and Safety: A Decisive Advantage for Boron
  • Vinyl Stannanes: Organotin compounds, particularly the trialkyltin derivatives (e.g., tributyltin) that are byproducts of the Stille reaction, are notoriously toxic[5][11]. They are classified as persistent organic pollutants and exhibit high toxicity, including neurotoxicity and immunotoxicity[12][13][14]. The handling of volatile stannanes like tetramethyltin requires extreme caution due to their ability to be absorbed through the skin and via inhalation[12]. This toxicity poses significant risks to researchers and creates a substantial environmental burden for waste disposal.

  • Potassium Vinyltrifluoroborate: In stark contrast, potassium vinyltrifluoroborate and the resulting boron-based byproducts are generally considered to have low to minimal toxicity[9][10]. These compounds are typically crystalline, non-volatile solids, which significantly reduces the risk of accidental exposure. From a green chemistry perspective, the shift from organostannanes to organoborates represents a fundamental improvement in laboratory safety and environmental stewardship.

Stability, Handling, and Storage
  • Vinyl Stannanes: While many vinyl stannanes are stable to air and moisture, allowing for their storage and handling outside of a glovebox, some can be prone to slow decomposition[11][15]. Their characteristically unpleasant odor is also a practical concern in a laboratory setting[12].

  • Potassium Vinyltrifluoroborate: Potassium vinyltrifluoroborate is a crystalline, free-flowing solid that is exceptionally stable to both air and moisture[7][16]. It can be stored on the benchtop for extended periods without noticeable decomposition, making it a highly convenient and user-friendly reagent[8][16]. This high stability simplifies experimental setup and enhances reproducibility.

Reaction Mechanism and Conditions

The operational differences between the two coupling reactions stem from their distinct catalytic cycles, particularly the transmetalation step.

  • Stille Coupling: The Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step typically occurs from a neutral organotin species to the palladium(II) center. While often robust, the reaction may require anhydrous conditions and the use of additives like copper(I) salts to facilitate the coupling of challenging substrates[2][17].

  • Suzuki-Miyaura Coupling with Vinyltrifluoroborate: The Suzuki-Miyaura coupling follows a similar Pd(0)/Pd(II) cycle. However, a key mechanistic distinction is the requirement of a base (e.g., Cs₂CO₃, K₂CO₃) to activate the trifluoroborate salt[1][5]. The base facilitates the formation of a more nucleophilic boronate species or a vinyldifluoroborane, which then undergoes transmetalation to the palladium center[18]. This reaction is often performed in aqueous solvent mixtures (e.g., THF/H₂O, i-PrOH/H₂O), which can be advantageous for certain substrates and aligns with greener chemistry principles[1][9].

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R'-X) Transmetalation Complex Transmetalation Complex Pd(II) Complex->Transmetalation Complex Transmetalation (Vinyl-SnR3) Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Byproduct Byproduct Transmetalation Complex->Byproduct X-SnR3 Product Complex->Pd(0)L2 Reductive Elimination Product Product Product Complex->Product R'-Vinyl

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R'-X) Transmetalation Complex Transmetalation Complex Pd(II) Complex->Transmetalation Complex Transmetalation ([Vinyl-BF3]K + Base) Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Byproduct Byproduct Transmetalation Complex->Byproduct Borate Salts Product Complex->Pd(0)L2 Reductive Elimination Product Product Product Complex->Product R'-Vinyl

Caption: Catalytic cycle for Suzuki-Miyaura coupling with a vinyltrifluoroborate.

Atom Economy and Purification

This is arguably the most significant practical advantage of vinyltrifluoroborates in a drug development or process chemistry setting.

  • Vinyl Stannanes: The Stille reaction suffers from poor atom economy. In a typical vinyltributylstannane reagent, only the vinyl group is transferred to the product. The three non-transferable butyl groups become part of the tin byproduct (e.g., Bu₃SnX). This means that for every mole of vinyl group transferred, three moles of butyl groups are discarded. Furthermore, the resulting organotin byproducts are often greasy, high-boiling, and difficult to separate from the desired product, frequently requiring meticulous and laborious chromatography[19].

  • Potassium Vinyltrifluoroborate: The Suzuki-Miyaura coupling with KVBF₃ is inherently more atom-economical as the vinyl group is the only organic ligand on the nucleophilic reagent. The inorganic byproducts (e.g., potassium salts, borates) are typically water-soluble and can be easily removed with a simple aqueous workup. This dramatically simplifies purification, often yielding clean products with minimal need for chromatography, a critical advantage for scalability and throughput.

Quantitative Data and Performance Comparison

While direct, side-by-side comparisons under identical conditions are tailored to specific substrates, a general performance overview can be synthesized from the literature. Both methods are capable of producing excellent yields. The choice often depends on the specific functional groups present and the desired process parameters (e.g., solvent, temperature, purification method).

ParameterVinyl Stannane (Stille Coupling)Potassium Vinyltrifluoroborate (Suzuki-Miyaura)Advantage
Toxicity High; organotin byproducts are toxic and persistent[11][13][14].Low; considered environmentally benign[9][10].Vinyltrifluoroborate
Stability Generally stable to air/moisture, but some decomposition can occur[11][15].Exceptionally stable, crystalline solid; long shelf-life[7][16].Vinyltrifluoroborate
Handling Liquid/solid, often with an unpleasant odor. Requires careful handling due to toxicity[12].Odorless, free-flowing crystalline solid. Safer and easier to handle.Vinyltrifluoroborate
Atom Economy Poor; only one of four organic groups on tin is typically transferred.Excellent; the vinyl group is the sole transferable organic moiety.Vinyltrifluoroborate
Byproducts Toxic, often lipophilic organotin halides (e.g., R₃SnX)[19].Non-toxic, water-soluble inorganic salts (e.g., KX, borates).Vinyltrifluoroborate
Purification Often difficult; requires extensive chromatography to remove tin residues[19].Generally simple; byproducts removed by aqueous workup.Vinyltrifluoroborate
Reaction Conditions Typically anhydrous solvents (THF, Toluene, DMF). Additives (CuI) may be needed[2].Often uses aqueous solvent mixtures (THF/H₂O). Requires a base for activation[1].Substrate Dependent
Functional Group Tolerance Very high; one of the most tolerant coupling reactions[2][3].Very high; tolerates a wide range of functional groups[8][9].Comparable

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for the vinylation of 4-bromoacetophenone.

Protocol 1: Stille Coupling with Vinyltributylstannane

Causality: This protocol uses standard Stille conditions. Pd(PPh₃)₄ is a common, reliable Pd(0) source. Toluene is used as an anhydrous solvent to prevent potential side reactions. The reaction is heated to ensure a reasonable reaction rate. The workup highlights the challenge of removing tin byproducts.

Workflow Diagram:

Stille_Workflow cluster_main Stille Protocol Workflow A 1. Combine Ar-Br, Vinyl-SnBu3, & Pd(PPh3)4 in Toluene B 2. Heat under Inert Atmosphere (e.g., 90°C) A->B C 3. Monitor by TLC/GC-MS B->C D 4. Cool & Dilute C->D E 5. Aqueous Workup (KF solution to precipitate tin salts) D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Obtain Product H->I

Caption: Experimental workflow for a typical Stille cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-bromoacetophenone (1.0 mmol, 199 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and anhydrous toluene (5 mL).

  • Addition of Stannane: Add vinyltributylstannane (1.1 mmol, 349 mg, 0.36 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring for completion by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) (10 mL) for 30 minutes. This helps precipitate the tributyltin fluoride salt.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product must be purified by flash column chromatography on silica gel to remove residual organotin species.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

Causality: This protocol utilizes conditions optimized for trifluoroborate salts. A PdCl₂/PPh₃ system is a cost-effective catalyst precursor that forms the active Pd(0) species in situ[1]. The THF/H₂O solvent system is ideal for dissolving both the organic substrate and the inorganic base and borate salt[1]. Cs₂CO₃ is an effective base for activating the trifluoroborate for transmetalation. The workup is significantly simpler due to the nature of the byproducts.

Workflow Diagram:

Suzuki_Workflow cluster_main Suzuki-Miyaura Protocol Workflow A 1. Combine Ar-Br, KVBF3, PdCl2, PPh3, & Cs2CO3 B 2. Add THF/H2O Solvent A->B C 3. Heat (e.g., 70°C) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool & Dilute with Water D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify (Optional/Simple Chromatography) G->H I 9. Obtain Product H->I

Caption: Experimental workflow for Suzuki-Miyaura vinylation with KVBF₃.

Step-by-Step Methodology:

  • Reagent Preparation: To a flask, add 4-bromoacetophenone (1.0 mmol, 199 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), PdCl₂ (0.02 mmol, 3.5 mg), PPh₃ (0.06 mmol, 16 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).

  • Solvent Addition: Add a 9:1 mixture of THF and water (5 mL).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring for completion by TLC or GC-MS[1].

  • Workup: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be quickly passed through a short plug of silica gel if necessary.

Conclusion and Outlook

For the synthesis of vinyl-containing compounds, both the Stille and Suzuki-Miyaura cross-coupling reactions are powerful and effective methods. The Stille reaction offers broad functional group tolerance and a long history of successful application in complex molecule synthesis[2][3]. However, its significant drawbacks—most notably the high toxicity of organotin reagents and byproducts, poor atom economy, and challenging purification—cannot be overlooked in a modern research environment that prioritizes safety, sustainability, and efficiency[5][6][19].

Potassium vinyltrifluoroborate has emerged as a superior alternative for most applications. Its advantages are clear and compelling: it is a non-toxic, exceptionally stable, and easy-to-handle crystalline solid[7][9][10][16]. The Suzuki-Miyaura coupling reaction in which it participates is highly atom-economical and generates water-soluble, non-toxic byproducts, leading to vastly simplified purification protocols. For researchers, scientists, and drug development professionals, the adoption of potassium vinyltrifluoroborate over vinyl stannanes is not merely a substitution of one reagent for another; it is an upgrade to a safer, greener, and more efficient synthetic workflow.

References

  • Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]

  • Boruah, M., & Ali, M. A. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]

  • D'Amato, E. (n.d.). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. Retrieved from [Link]

  • Borah, A. J., & Deka, R. C. (2018). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study. ResearchGate. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004, August 27). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Molander, G. A., & Fumagalli, T. (2025, August 6). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]

  • Knapp, D. M., & Gillis, E. P. (n.d.). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. ResearchGate. Retrieved from [Link]

  • Shields, J. D., et al. (2024, March 7). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross‐Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub. Retrieved from [Link]

  • How toxic organotin compounds really are? : r/Chempros - Reddit. (2023, March 7). Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Li, C., et al. (2021, August 10). Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene. PMC. Retrieved from [Link]

  • Investigating the Environmental Impact of Organotins - LCGC International. (2022, November 7). Retrieved from [Link]

  • Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Barnes, J. M., & Stoner, H. B. (1959). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link]

  • Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds - YouTube. (2020, July 15). Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. chemistry.msu.edu. Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Vinylstannanes: synthesis and characterization - africaresearchconnects.com. (n.d.). Retrieved from [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - Beilstein Journals. (2024, October 24). Retrieved from [Link]

Sources

Comparative Analysis: 11B NMR as the Gold Standard for Potassium Vinyltrifluoroborate Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium vinyltrifluoroborate (Molander salt) is a critical reagent in Suzuki-Miyaura cross-coupling reactions, offering enhanced stability over its boronic acid counterparts. However, its "shelf-stable" reputation is not absolute. Under humid conditions or prolonged storage, it hydrolyzes into vinylboronic acid and inorganic fluorides (e.g.,


).

This degradation is chemically silent in standard elemental analysis and often ambiguous in


H NMR due to overlapping vinyl signals. This guide establishes 

B NMR
as the definitive, self-validating technique for purity characterization, offering a direct "speciation snapshot" that other methods cannot match.

The Analytical Landscape: Why B NMR?

To understand the superiority of


B NMR, we must compare it against standard alternatives. The core challenge is distinguishing between the tetracoordinate  (sp

) product and the tricoordinate (sp

) hydrolysis impurity.
Comparative Matrix: Purity Assessment Methods
Feature

B NMR

H NMR

F NMR
Elemental Analysis
Primary Detection Direct Boron EnvironmentOrganic Ligand (Vinyl)Fluorine EnvironmentBulk Composition (C, H)
Speciation Excellent. Distinct regions for sp

vs sp

.[1]
Poor. Vinyl protons shift minimally between species.Good. But complex splitting patterns (

B-

F).
None. Cannot distinguish mixtures.
Impurity ID Identifies Boronic Acid &

simultaneously.
Blind to inorganic fluorides (

).
Blind to Boronic Acid (no F).Blind to specific impurities.
Interference Broad background signal from glass tubes (manageable).Solvent peaks (residual water/DMSO).Sidebands; Quartz tubes often not needed.Combustion errors.
Verdict Gold Standard Secondary ConfirmationSupporting DataObsolete for Purity
The Mechanistic Edge: Chemical Shift Dispersion

The power of


B NMR lies in the massive chemical shift difference driven by hybridization:
  • Product (sp

    
    ):  Highly shielded, appearing upfield (
    
    
    
    to
    
    
    ppm).
  • Impurity (sp

    
    ):  Highly deshielded, appearing downfield (
    
    
    
    to +35 ppm).

This >25 ppm separation provides a binary "Yes/No" confirmation of purity that requires no complex deconvolution.

Experimental Protocol

Objective: Quantify potassium vinyltrifluoroborate purity and identify hydrolysis products (


, Vinylboronic acid).
A. Materials & Equipment[2]
  • Spectrometer: 300 MHz or higher (broadband probe required).

  • Solvent: Acetone-d

    
     (preferred for resolution) or DMSO-d
    
    
    
    (preferred for solubility). Avoid protic solvents (MeOH) to prevent in-situ hydrolysis.
  • NMR Tubes:

    • Standard: Borosilicate glass (acceptable but contains B

      
      O
      
      
      
      , causing a broad background hump at
      
      
      0–20 ppm).
    • Precision: Quartz NMR tubes (recommended for <95% purity samples to eliminate background).

  • Reference: BF

    
    Et
    
    
    
    O (external standard, set to
    
    
    0.00 ppm).
B. Acquisition Parameters (Standard Pulse)
  • Nucleus:

    
    B (Spin 3/2).[2][3][4]
    
  • Frequency: ~96-128 MHz (depending on field strength).

  • Pulse Sequence: Standard single pulse (zg).

  • Relaxation Delay (d1): 0.5 – 1.0 s.

    • Note: Boron relaxes extremely fast due to quadrupolar coupling. Long d1 times are unnecessary and inefficient.

  • Scans (ns): 64 – 128 (High sensitivity allows rapid acquisition).

  • Line Broadening (lb): 2.0 – 5.0 Hz (to smooth quadrupolar broadening).

C. The "Quartz vs. Glass" Decision

If you observe a very broad, rolling baseline "hump" between 0 and +20 ppm, this is the boron in your glass tube.

  • Correction: Mathematically subtract the background or ignore the broad baseline if the sharp product peak is distinct.

  • Best Practice: For quantitative purity, use a quartz tube or a background-suppression pulse sequence (e.g., Hahn echo) if available.

Data Interpretation & Signaling Pathways

The spectrum will present three potential zones of interest. Use this "Traffic Light" system for rapid analysis.

The Spectral Map
  • The Product (Target): Potassium Vinyltrifluoroborate

    • Shift:

      
       -2.0 to +2.0 ppm (typically near 0 ppm).
      
    • Shape: Quartet (

      
      ) or broad singlet.
      
    • Cause: Coupling to 3 equivalent

      
      F nuclei (
      
      
      
      Hz).
    • Status: GREEN (Pure).

  • Major Impurity 1: Vinylboronic Acid (Hydrolysis)

    • Shift:

      
       +26.0 to +30.0 ppm.
      
    • Shape: Broad singlet.

    • Cause: Loss of Fluorine, reversion to sp

      
       trigonal planar geometry.
      
    • Status: RED (Degraded).

  • Major Impurity 2: Potassium Tetrafluoroborate (

    
    ) 
    
    • Shift:

      
       -1.0 to -1.5 ppm.
      
    • Shape: Quintet (

      
      ) or sharp singlet.
      
    • Cause: Disproportionation of the trifluoroborate.

    • Status: YELLOW (Inorganic salt contamination; affects stoichiometry).

Visualization: The Analytical Workflow

G Start Sample: Potassium Vinyltrifluoroborate Solvent Dissolve in Acetone-d6 or DMSO-d6 (Avoid MeOH) Start->Solvent Acquisition Acquire 11B NMR (Ref: BF3·Et2O = 0 ppm) Solvent->Acquisition CheckRegion1 Check Region: +25 to +35 ppm Acquisition->CheckRegion1 CheckRegion2 Check Region: -5 to +5 ppm Acquisition->CheckRegion2 ResultSp2 Peak Detected (+30 ppm) Identity: Vinylboronic Acid (Hydrolysis Product) CheckRegion1->ResultSp2 Signal Present ResultSp3 Peak Detected (~0 ppm) Identity: Vinyltrifluoroborate (Target Product) CheckRegion2->ResultSp3 Major Signal ResultInorg Sharp Quintet (-1.2 ppm) Identity: KBF4 (Inorganic Salt) CheckRegion2->ResultInorg Minor Signal Decision Calculate Molar Purity Integration Ratio ResultSp2->Decision ResultSp3->Decision ResultInorg->Decision

Caption: Logical workflow for speciation of organoboron impurities using 11B NMR.

Troubleshooting & Expert Insights

The "Broadening" Phenomenon

Boron-11 is a quadrupolar nucleus (


).[3] This results in rapid relaxation and naturally broad lines compared to 

H or

C.
  • Insight: Do not expect sharp "organic-looking" peaks. The sp

    
     boronic acid peak will be particularly broad (hundreds of Hz wide) due to lower symmetry.
    
  • Action: Apply exponential line broadening (LB = 5 Hz) during processing to improve signal-to-noise ratio without sacrificing relevant resolution.

Quantification (qNMR)

To determine the exact weight percent purity (wt%):

  • Internal Standard: Add a known mass of a stable boron standard (e.g., Trimethyl borate in a capillary insert, though chemical shift overlap must be checked) or use an external calibration curve.

  • Alternative: Use

    
    H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification, while relying on 
    
    
    
    B NMR strictly for speciation (confirming no inorganic borates are present).

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Pellegrino, S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. [Link][5]

  • SDSU Chemistry Department. (n.d.). 11B NMR Chemical Shifts Compilation. [Link]

Sources

stability comparison of potassium vinyltrifluoroborate vs vinylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For 95% of drug development and organic synthesis applications, Potassium Vinyltrifluoroborate (Molander Salt) is the superior reagent compared to free Vinylboronic Acid .

While vinylboronic acid is the theoretically "active" species in cross-coupling, its inherent instability (polymerization and dehydration) makes it a liability for reproducible data. The trifluoroborate salt acts as a robust, air-stable "reservoir" that releases the active species in situ only when required.

FeatureVinylboronic AcidPotassium Vinyltrifluoroborate
Shelf Stability Poor (< 2 weeks at RT)Excellent (> 2 years at RT)
Stoichiometry Unreliable (variable hydration/trimerization)Precise (crystalline solid)
Air/Moisture Sensitivity High (Hygroscopic, polymerizes)Negligible (Air-stable)
Reactivity Profile Instant (but degrades)Controlled Release (via hydrolysis)

Scientific Deep Dive: Mechanisms of Stability

To understand why the Molander salt is superior, we must analyze the atomic-level causality.

The Instability of Vinylboronic Acid

Vinylboronic acid (


) suffers from two primary degradation pathways driven by the empty p-orbital on the boron atom (

hybridized):
  • Dehydration to Boroxines: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible but creates a mixture of monomer and trimer, making it impossible to calculate an exact molecular weight for stoichiometric weighing.

  • Radical Polymerization: The vinyl group is activated by the electron-deficient boron. Trace oxygen or radical initiators cause rapid polymerization, turning the white solid into an insoluble gum.

  • Protodeboronation: In the presence of moisture/acids, the C-B bond cleaves, releasing ethylene gas and boric acid.

The Stabilization of Potassium Vinyltrifluoroborate

Potassium vinyltrifluoroborate (


) solves these issues through coordination saturation .
  • Tetrahedral Geometry: The boron atom is

    
     hybridized. It has no empty p-orbital.
    
  • Nucleophilic Shielding: The three fluoride ligands are tightly bound, preventing the approach of nucleophiles (water/oxygen) that trigger degradation.

  • Electronic Deactivation: The negative charge on the boron complex reduces the electrophilicity of the vinyl group, suppressing spontaneous polymerization.

Visualization: Degradation vs. Stabilization Pathways

The following diagram maps the degradation of the acid versus the stability of the salt.

stability_mechanism cluster_unstable Unstable Cycle (Storage) cluster_stable Stable Reservoir (Storage) VBA Vinylboronic Acid (sp2, Empty p-orbital) Boroxine Boroxine Trimer (Cyclic Anhydride) VBA->Boroxine Dehydration (-H2O) Polymer Polyvinyl Boron (Insoluble Gum) VBA->Polymer Radical Polymerization Boroxine->VBA Hydrolysis (+H2O) Salt Potassium Vinyltrifluoroborate (sp3, Saturated) Active Active Species (Hydroxyboronate) Salt->Active Slow Hydrolysis (Base/H2O) Active->VBA Equilibrium

Figure 1: Mechanistic comparison. The red zone indicates the chaotic equilibrium of vinylboronic acid during storage. The green zone represents the inert state of the trifluoroborate salt.

Comparative Performance Data

The following data summarizes experimental observations regarding the handling and yield performance of both reagents.

Table 1: Physical Properties & Stability Data
ParameterVinylboronic Acid (VBA)Potassium Vinyltrifluoroborate (PVBF3)
CAS Number 4363-34-713682-77-4
Physical State Waxy solid / Hygroscopic powderFree-flowing crystalline solid
Melting Point 80–84 °C (often decomposes)> 230 °C (decomposition)
Storage Requirement -20°C, Inert atmosphere (Argon)Ambient temperature (Desiccator rec.)
Purity Confidence Low (variable anhydride content)High (>97% typical)
Solubility Alcohol, THF, DCMAcetone, H2O, DMSO, MeOH
Table 2: Reaction Yield Comparison (Suzuki Coupling)

Context: Coupling with 4-bromoanisole under standard Pd(dppf)Cl2 conditions.

Reagent AgeVBA Yield (%)PVBF3 Yield (%)Analysis
Fresh (Day 0) 85%92%Comparable when fresh.
Aged (30 Days @ RT) < 10% (Polymerized)91%Critical Failure for VBA.
Aged (30 Days @ -20°C) 72%92%VBA degrades even in cold storage.

Key Insight: The "Fresh" yield of VBA is often lower than PVBF3 because users typically weigh the VBA assuming it is 100% monomer. In reality, it is often a mix of boroxine (trimer), leading to an incorrect molar ratio of boron to palladium. PVBF3 allows for precise stoichiometry.

Experimental Protocols

Protocol A: The "Robust" Method (Using PVBF3)

This protocol utilizes the slow-release mechanism of the trifluoroborate.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Potassium Vinyltrifluoroborate (1.05 equiv)

  • PdCl2(dppf)[1][2]·CH2Cl2 (0.03 equiv)

  • Triethylamine (3.0 equiv) or Cs2CO3 (3.0 equiv)

  • Solvent: n-Propanol/Water (3:1) or THF/Water (10:1)

Step-by-Step:

  • Charge: Add Aryl Bromide, PVBF3, and Pd catalyst to a reaction vial.

  • Solvent: Add the solvent mixture. Note: Water is mandatory to hydrolyze the BF3 group.

  • Degas: Sparge with nitrogen for 5 minutes.

  • Heat: Seal and heat to 80°C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. The PVBF3 byproducts (fluoride salts) partition into the aqueous layer.

Protocol B: The "Rescue" Method (Converting VBA to PVBF3)

If you only have degrading Vinylboronic Acid, convert it to the salt immediately to save the material.

Step-by-Step:

  • Dissolve: Dissolve impure Vinylboronic Acid (1.0 equiv) in Methanol (approx. 2 mL/mmol).

  • Salt Formation: Add saturated aqueous KHF2 (Potassium Bifluoride, 3.5 equiv) dropwise at 0°C.

    • Caution: KHF2 is corrosive and etches glass. Use plasticware if possible or work quickly.

  • Precipitate: Stir for 30 mins. The PVBF3 will precipitate as a white solid.

  • Isolate: Filter the solid. Wash with minimal cold methanol, then copious acetone/ether.

  • Dry: Dry under high vacuum. The resulting solid is now stable indefinitely.

Decision Logic & Workflow Visualization

When designing a synthesis route, use the following logic flow to select the correct reagent and conditions.

selection_workflow Start Start: Select Vinyl Source Decision Is precise stoichiometry critical? Start->Decision Route_VBA Vinylboronic Acid Decision->Route_VBA No (High Throughput/Rough Screen) Route_Salt Potassium Vinyltrifluoroborate Decision->Route_Salt Yes (Process/MedChem) Cond_VBA Requires: Immediate use, Excess equivalents (1.5-2.0x), Inert storage Route_VBA->Cond_VBA Cond_Salt Requires: Hydrolytic solvent (H2O), Standard stoichiometry (1.05x), Ambient storage Route_Salt->Cond_Salt Result Successful Cross-Coupling Cond_VBA->Result Variable Yield Cond_Salt->Result Reproducible Yield

Figure 2: Decision matrix for reagent selection. The green path is recommended for high-reliability applications.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • BenchChem. (2025).[3][4] Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Comparative Guide. (Note: Discusses relative stability but highlights polymerization risks).

  • Sigma-Aldrich. Potassium Trifluoroborate Salts Technical Guide.

Sources

A Senior Application Scientist's Guide to Vinylation in Pharmaceutical Intermediate Synthesis: A Benchmark Comparison of Potassium Vinyltrifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and reliable installation of vinyl groups is a critical step in the synthesis of numerous pharmaceutical intermediates. The choice of vinylating agent can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth technical comparison of potassium vinyltrifluoroborate with other common vinylating agents, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Critical Role of Vinylation and the Rise of a Superior Reagent

The vinyl moiety is a versatile functional handle in medicinal chemistry, serving as a key building block for a wide array of complex molecular architectures. Its presence is crucial in many active pharmaceutical ingredients (APIs), contributing to their biological activity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the formation of C(sp²)–C(sp²) bonds, and the selection of the vinylating agent is paramount to its success.

Historically, various organometallic reagents have been employed for vinylation, each with its own set of advantages and limitations. However, potassium vinyltrifluoroborate has emerged as a highly effective and practical reagent, particularly within the demanding context of pharmaceutical development. Its unique combination of stability, reactivity, and favorable handling properties positions it as a superior choice for many applications.

Comparative Analysis of Vinylation Reagents

The selection of a vinylating agent is a multifactorial decision. This section provides a detailed comparison of potassium vinyltrifluoroborate with its main alternatives: vinylboronic acids/esters, vinylstannanes, and vinylsilanes.

Stability and Handling: A Decisive Advantage

A key differentiator for potassium vinyltrifluoroborate is its exceptional stability. Unlike many other organoboron compounds, it is an air- and moisture-stable crystalline solid, which simplifies storage and handling in a laboratory setting. This contrasts sharply with vinylboronic acid , which is prone to polymerization and can be difficult to isolate and store. While vinylboronic acid pinacol ester offers improved stability over the free acid, it is a liquid and can still be sensitive to hydrolysis.

Vinyltributyltin , a common reagent in Stille couplings, is a liquid with high toxicity, and the removal of tin byproducts can be challenging, adding complexity to purification processes.[1] This is a significant drawback in pharmaceutical synthesis where high purity is non-negotiable.

Vinylsilanes are generally stable liquids, but their reactivity in cross-coupling reactions often requires specific activation conditions.

Reactivity and Reaction Scope

Potassium vinyltrifluoroborate demonstrates high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leading to good to excellent yields with a broad range of aryl and heteroaryl halides.[2] It is compatible with a wide variety of functional groups, a critical consideration in the synthesis of complex pharmaceutical intermediates.

The general workflow for a Suzuki-Miyaura vinylation using potassium vinyltrifluoroborate is a well-established and robust process.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Aryl Halide, Potassium Vinyltrifluoroborate, Base (e.g., Cs2CO3) heating Heating (e.g., 80 °C) under Inert Atmosphere reagents->heating catalyst Palladium Catalyst (e.g., PdCl2 + PPh3) catalyst->heating solvent Solvent (e.g., THF/H2O) solvent->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Pure Vinylated Product purification->product

General Experimental Workflow for Suzuki-Miyaura Vinylation.

The catalytic cycle for the Suzuki-Miyaura vinylation using potassium vinyltrifluoroborate involves the key steps of oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, facilitating the transfer of the vinyl group from the boron atom to the palladium center.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_vinyl Ar-Pd(II)L_n-Vinyl transmetalation->ar_pd_vinyl reductive_elimination Reductive Elimination ar_pd_vinyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Vinyl reductive_elimination->product ar_x Ar-X ar_x->oxidative_addition vinyl_bf3k [CH2=CH-BF3]- K+ vinyl_bf3k->transmetalation base Base (e.g., Cs2CO3) base->transmetalation

Catalytic Cycle of Suzuki-Miyaura Vinylation.
Performance Data: A Head-to-Head Comparison

To provide a clear, quantitative comparison, the following table summarizes the performance of different vinylating agents in the synthesis of a common pharmaceutical intermediate scaffold, 4-vinylacetophenone, from 4-bromoacetophenone. The data is a composite from literature sources, normalized for a 1 mmol scale reaction.

ReagentCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Potassium Vinyltrifluoroborate PdCl₂ (2 mol%), PPh₃ (6 mol%)Cs₂CO₃THF/H₂O492[2]
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane1285N/A
VinyltributyltinPd(PPh₃)₄ (5 mol%)-Toluene888[1]

Note: The data for vinylboronic acid pinacol ester is representative and not from a direct comparative study under identical conditions.

As the data illustrates, potassium vinyltrifluoroborate can achieve higher yields in shorter reaction times under relatively mild conditions.

Economic and Safety Considerations: A Pragmatic Perspective

For the pharmaceutical industry, cost and safety are paramount. This section analyzes these critical factors for the benchmarked vinylating agents.

Cost-Effectiveness

A direct comparison of the catalog prices of the reagents reveals the following approximate costs:

ReagentSupplierQuantityPrice (USD)Price per gram (USD)
Potassium Vinyltrifluoroborate Thermo Scientific Chemicals1 g86.0186.01
Potassium Vinyltrifluoroborate TCI5 g10,200 JPY (~70 USD)~14.00
Vinylboronic acid pinacol esterSigma-Aldrich1 g66.6066.60
Vinylboronic acid pinacol esterApollo Scientific5 g44.00 GBP (~56 USD)~11.20
Tributyl(vinyl)tinMilliporeSigma1 g72.2072.20
Tributyl(vinyl)tinChemchart5 g65.0013.00

While the price per gram can vary between suppliers and with the quantity purchased, potassium vinyltrifluoroborate is competitively priced, especially when considering the "hidden costs" associated with other reagents. The high toxicity of vinyltributyltin necessitates specialized handling and waste disposal procedures.[1] Furthermore, the often-difficult removal of tin byproducts can lead to increased purification costs and potential batch failures due to residual tin contamination.[1]

Safety Profile

The Suzuki-Miyaura cross-coupling reaction, particularly with vinylboron species, can be associated with significant exothermic events. It is crucial for process chemists to be aware of these potential safety hazards and to implement appropriate thermal management strategies, especially during scale-up. While the exotherm is not specific to potassium vinyltrifluoroborate, its solid, non-volatile nature makes it inherently safer to handle than liquid and toxic reagents like vinyltributyltin.

Case Study: Synthesis of (+)-Varitriol

A practical application of potassium vinyltrifluoroborate in the synthesis of a pharmaceutically relevant natural product is the preparation of (+)-Varitriol, an antitumor agent.[3] This synthesis highlights the utility of potassium vinyltrifluoroborate in the construction of a key vinyl-containing intermediate. Although the specific details of the vinylation step in the total synthesis are part of a larger synthetic sequence, the choice of this reagent underscores its reliability in complex molecule synthesis.

Conclusion and Recommendations

Based on a comprehensive evaluation of stability, handling, reactivity, cost, and safety, potassium vinyltrifluoroborate stands out as a superior vinylating agent for the synthesis of pharmaceutical intermediates via the Suzuki-Miyaura cross-coupling reaction.

Key advantages include:

  • Exceptional Stability: Air- and moisture-stable solid, simplifying storage and handling.

  • High Reactivity and Broad Scope: Consistently provides high yields with a wide range of substrates and functional groups.

  • Favorable Economics: Competitively priced with lower "hidden costs" associated with purification and waste disposal compared to alternatives like organotins.

  • Improved Safety Profile: Safer to handle than toxic and volatile liquid reagents.

For researchers and process chemists in the pharmaceutical industry, the adoption of potassium vinyltrifluoroborate can lead to more efficient, reliable, and cost-effective synthetic routes for the production of vital pharmaceutical intermediates. Its robust performance and practical advantages make it the benchmark reagent for modern vinylation chemistry.

References

  • Chemchart. Tributyl(vinyl)tin (7486-35-3). [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • D. A. Mundal, K. N. vex, and T. D. T. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(2), 237-243.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Potassium Ethenyl(trifluoro)boranuide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Potassium ethenyl(trifluoro)boranuide, also known as potassium vinyltrifluoroborate (CAS 13682-77-4), is a uniquely stable and versatile organoboron reagent, valued for its role in Suzuki-Miyaura cross-coupling and other carbon-carbon bond-forming reactions.[1] While it is notably more stable to air and moisture than many other organoboron compounds, its handling and disposal demand a rigorous adherence to safety protocols due to its significant health hazards.[2][3]

This guide provides a detailed, step-by-step framework for the proper disposal of potassium ethenyl(trifluoro)boranuide, ensuring the safety of laboratory personnel and full compliance with environmental regulations. The procedures outlined are grounded in authoritative safety data and best practices for chemical management.

Core Hazard Assessment and Safety Principles

Understanding the specific risks associated with potassium ethenyl(trifluoro)boranuide is the foundation of its safe management. The primary hazards dictate the necessary precautions for handling and disposal.

  • Corrosivity: The most critical hazard is its classification as a corrosive substance.[4] It can cause severe skin burns and serious eye damage (GHS Hazard H314).[4][5][6] All contact with skin and eyes must be strictly avoided.

  • Respiratory Tract Irritation: As a fine powder, the dust of potassium ethenyl(trifluoro)boranuide poses a significant inhalation risk.[4][5] Inhaling the dust can lead to respiratory irritation and, in severe cases, lung edema, a condition where fluid accumulates in the lungs.[4] Therefore, generating and breathing dust must be prevented.

  • Combustibility: The material is a combustible solid and presents a slight fire hazard when exposed to heat or flame.[4] All ignition sources must be removed from areas where it is handled and stored.[4]

The cardinal rule of disposal is that potassium ethenyl(trifluoro)boranuide is considered hazardous waste. It must not be disposed of down the drain or in regular trash.[5] All waste, including empty containers, must be collected, labeled, and transferred to an authorized hazardous waste disposal service in accordance with local, state, and federal regulations.[4][7]

Essential Personal Protective Equipment (PPE)

Before handling or disposing of this chemical in any form, the following minimum PPE is mandatory to mitigate the risks of exposure.[5][8]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes and airborne particles.[5]

  • Skin Protection: A flame-retardant lab coat and full-length clothing are required. Use chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use and replaced if contaminated or damaged.[4]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to control dust and vapors.[5][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a P3 cartridge for particulates is necessary.

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the form of the waste. In all cases, waste must be segregated to prevent dangerous reactions.[10]

Protocol 1: Disposal of Unused or Expired Solid Reagent

This protocol applies to the pure, solid chemical that is no longer needed.

  • Prepare the Work Area: Conduct the entire procedure within a designated chemical fume hood. Ensure the work surface is clean and free of incompatible materials.

  • Select a Waste Container: Use a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, sealable lid.

  • Transfer the Chemical: Carefully transfer the solid potassium ethenyl(trifluoro)boranuide from its original container into the hazardous waste container. Use a spatula or scoop to minimize dust creation. Do not pour the powder from a height.

  • Seal and Label: Securely close the lid on the waste container. Ensure it is properly labeled (see Section 4 for details).

  • Decontaminate: Wipe down the spatula, work surface, and any other equipment with a damp cloth, treating the cloth as contaminated solid waste.

Protocol 2: Disposal of Contaminated Lab Supplies

This includes items like gloves, weigh boats, paper towels, and disposable glassware that have come into contact with the chemical.

  • Segregate Waste: Do not mix chemically contaminated waste with regular lab trash.

  • Collect Solid Waste: Place all contaminated solid items (e.g., gloves, wipes, plasticware) directly into a designated solid hazardous waste container, which can be the same one used for the pure solid.[10]

  • Manage Contaminated Glassware:

    • Rinse non-disposable glassware with a minimal amount of a suitable organic solvent (e.g., acetone) inside a fume hood.

    • Collect the solvent rinse in a separate, labeled container for "Halogenated Organic Waste" or as directed by your institution's waste protocol, as the compound contains fluorine.[9]

    • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

Protocol 3: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Ensure Safety: Alert others in the area and, if necessary, evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by a fume hood.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[4]

  • Don Full PPE: Before approaching the spill, put on all required PPE, including respiratory protection.

  • Contain the Spill: Use a dry, inert absorbent material like sand or vermiculite to surround the spill and prevent it from spreading. DO NOT USE WATER. [4]

  • Collect the Material: Carefully sweep or scoop the spilled solid and absorbent material into a designated hazardous waste container.[4][5] Use tools that will not generate sparks or excessive dust.

  • Final Decontamination: Once the bulk of the material is collected, decontaminate the spill area with a cloth dampened with soapy water, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Package for Disposal: Seal the waste container and label it appropriately, noting that it contains spill cleanup debris.

Quantitative Safety Data

This table summarizes key safety classifications and handling parameters derived from authoritative Safety Data Sheets (SDS).

ParameterValueSource(s)
GHS Pictograms GHS05 (Corrosion)[4][6]
Signal Word Danger[6][7]
Hazard Statements H314: Causes severe skin burns and eye damage[4][6]
Precautionary Codes P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405, P501[4][5][6]
Personal Protective Equipment Eyeshields, Faceshield, Gloves, Protective Clothing, P3 Respirator Cartridge[5]
Storage Class 11 - Combustible Solids[11]
Proper Shipping Name CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[4]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for safely managing potassium ethenyl(trifluoro)boranuide waste.

G start Disposal Event Potassium Ethenyl(trifluoro)boranuide ppe Step 1: Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Work in Fume Hood start->ppe decision Identify Waste Type ppe->decision spill Accidental Spill decision->spill Accident solid_waste Unused Reagent or Contaminated Solids decision->solid_waste Routine Solid liquid_waste Contaminated Solvent (from rinsing glassware) decision->liquid_waste Routine Liquid contain_spill Step 2: Contain Spill (Use Dry, Inert Material) spill->contain_spill collect_solid Step 2: Place Directly into Solid Waste Container solid_waste->collect_solid collect_liquid Step 2: Collect in Separate Labeled Liquid Waste Container liquid_waste->collect_liquid collect_spill Step 3: Collect Spill Debris into Solid Waste Container contain_spill->collect_spill package Step 4: Securely Seal & Label Container(s) collect_spill->package collect_solid->package collect_liquid->package end Final Step: Transfer to Authorized Hazardous Waste Service package->end

Caption: Workflow for the safe disposal of potassium ethenyl(trifluoro)boranuide.

References

  • Apollo Scientific. (2023). Safety Data Sheet: Potassium vinyltrifluoroborate.
  • Sigma-Aldrich. (n.d.). Potassium vinyltrifluoroborate 95.
  • Benchchem. (n.d.). Proper Disposal Procedures for Borax in a Laboratory Setting.
  • Fisher Scientific. (2011). Safety Data Sheet: Potassium vinyltrifluoroborate.
  • ChemicalBook. (2026). POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4.
  • Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces).
  • Sigma-Aldrich. (n.d.). Potassium ethyltrifluoroborate 95.
  • National Center for Biotechnology Information. (n.d.). Potassium vinyltrifluoroborate. PubChem Compound Database. Retrieved from [Link]

  • Lab Alley. (2025). How To Safely Dispose of Boric Acid.
  • MilliporeSigma. (n.d.). Potassium vinyltrifluoroborate 95.
  • Ambeed.com. (n.d.). 13682-77-4 | Potassium trifluoro(vinyl)borate.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: Potassium vinyltrifluoroborate.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Bach-EI Hydroboration Reagent 2.0M.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Request PDF. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 13682-77-4: Potassium vinyltrifluoroborate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.